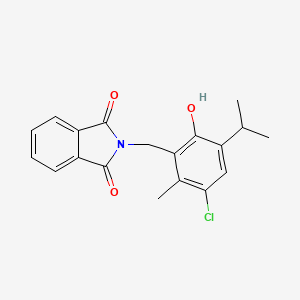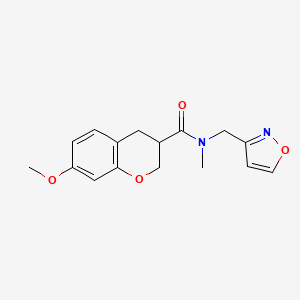
N-(isoxazol-3-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(isoxazol-3-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide involves intricate chemical pathways. A common approach for synthesizing isoxazole-related compounds includes the one-pot synthesis of 3-methylisoxazole-5-carboxamides and the controlled isomerization of isoxazole derivatives to yield various isoxazole-4-carboxylic acid derivatives in good yields. These methods typically employ reactions like cycloaddition, isomerization, and nucleophilic substitution, highlighting the versatility and complexity of synthesizing isoxazole-based compounds (Martins et al., 2002); (Serebryannikova et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(isoxazol-3-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide has been elucidated through techniques such as X-ray crystallography. These studies reveal intricate details about the arrangement of atoms, bond lengths, angles, and the overall three-dimensional conformation of the molecules. For instance, structural analysis of closely related compounds demonstrates the presence of hydrogen bond interactions and the thermally stable nature up to certain temperatures, shedding light on the molecular geometry and stability of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives, including those related to N-(isoxazol-3-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide, undergo various chemical reactions that underscore their reactivity and chemical properties. For example, the reductive ring opening of isoxazolidine moieties and chemoselective nucleophilic chemistry demonstrate the compound's ability to participate in complex chemical transformations. These reactions not only expand the functional repertoire of the isoxazole derivatives but also highlight their potential utility in synthetic chemistry (Singh et al., 2017); (Yu et al., 2009).
Physical Properties Analysis
The physical properties of isoxazole derivatives, including solubility, melting point, and crystal structure, are critical for understanding their behavior in various environments. Studies on compounds similar to N-(isoxazol-3-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide reveal insights into their thermal stability, crystalline nature, and intermolecular interactions, which are crucial for their application in material science and pharmaceuticals (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(isoxazol-3-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide derivatives, such as reactivity, chemical stability, and interaction with other compounds, are fundamental to their potential applications. The reactivity towards nucleophiles, electrophiles, and the ability to undergo various organic transformations are pivotal aspects of their chemical behavior, which can be leveraged in the design of new molecules and materials (Singh et al., 2017).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
7-methoxy-N-methyl-N-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-18(9-13-5-6-22-17-13)16(19)12-7-11-3-4-14(20-2)8-15(11)21-10-12/h3-6,8,12H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOJRBBAOFOHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2CC3=C(C=C(C=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588979.png)
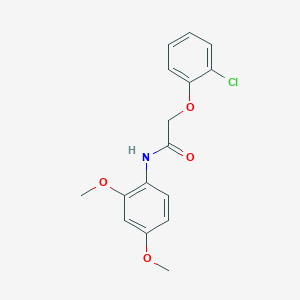
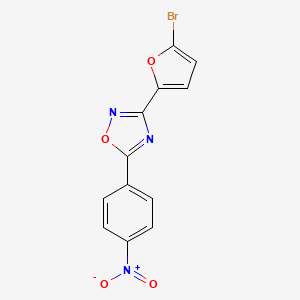
![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)
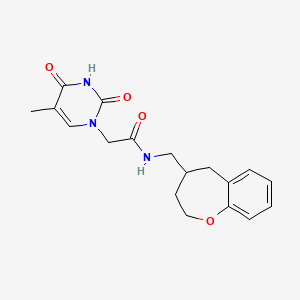
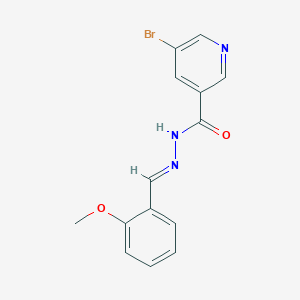
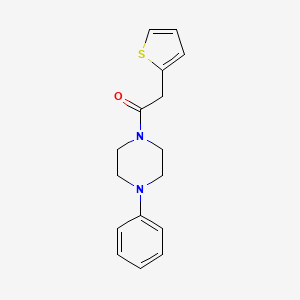
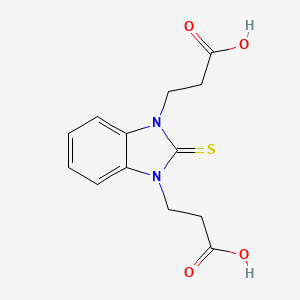
![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)
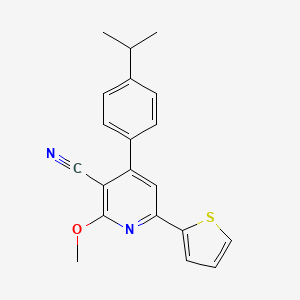
![2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)

